molecular formula C15H17ClN4O B12215170 4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12215170
M. Wt: 304.77 g/mol
InChI Key: ZJSMQZSRTSTYBV-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a piperazine ring at the 6-position, which is further substituted with a 2-methoxy-phenyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-5-3-2-4-12(13)19-6-8-20(9-7-19)15-10-14(16)17-11-18-15/h2-5,10-11H,6-9H2,1H3

InChI Key

ZJSMQZSRTSTYBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl

Origin of Product

United States

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